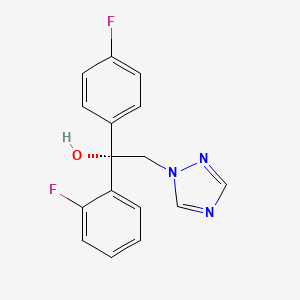

(+)-Flutriafol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-flutriafol is a 1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol that has R configuration. It is an enantiomer of a (R)-flutriafol.

Wissenschaftliche Forschungsanwendungen

Neurochemical Effects

- Dopamine Release in Rats : Flutriafol significantly increases dopamine release in rat striatum, independent of dopamine transporter activity. This effect is dependent on calcium, sodium, and tetrodotoxin, suggesting a complex neurochemical action mechanism (Santana et al., 2009).

- Influence on Glutamatergic Receptors and Nitric Oxide : Flutriafol acts, at least in part, through overstimulation of NMDA receptors and possible nitric oxide production, influencing dopamine release in the rat striatum. This action can be moderated by antagonists of NMDA and AMPA/kainate receptors and nitric oxide synthase inhibitors (Faro et al., 2012).

Agricultural and Environmental Impact

- Metabolism in Vegetables : In laboratory and greenhouse conditions, flutriafol metabolism and dissipation in vegetables like courgette and tomato were studied. Several metabolites were identified, with varying levels of toxicity, emphasizing the importance of understanding fungicide residue in crops (Hergueta-Castillo et al., 2023).

- Degradation Mechanism : Flutriafol's degradation mechanisms, particularly through OH-mediated mineralization, were elucidated using quantum chemical calculations and electrochemical experiments. This research is crucial for developing technologies to remove flutriafol from the environment (Liu et al., 2017).

- Impact on Soil Microflora : Flutriafol's impact on cellulose decomposition by soil microflora was studied, revealing that high dosages could initially inhibit and then stimulate cellulolytic activity. This suggests changes in soil microflora dynamics and highlights the importance of understanding persistent fungicide applications (Munier-Lamy & Borde, 2000).

Pharmacokinetics and Toxicology

- Gender Differences in Rabbits : The study on rabbits showed gender-related differences in the pharmacokinetics of flutriafol, indicating its stereoselectivity in distribution and elimination might depend on gender (Shen et al., 2011).

Residue Monitoring

- Residues in Brazilian Green Coffees : Monitoring of flutriafol residues in Brazilian green coffees indicated increasing nonconformities over the years. This underscores the need for public actions to ensure consumer safety given the toxic and carcinogenic nature of flutriafol (Oliveira et al., 2016).

These studies provide a comprehensive understanding of (+)-flutriafol's effects and applications in various scientific domains, from neurochemistry to environmental safety.

The scientific research applications of (+)-Flutriafol encompass various studies focusing on its effects, mechanisms, and interactions in different scenarios. Below are some key findings from recent research:

Dopamine Release Mechanism : Flutriafol, as a triazole fungicide, has been found to significantly affect dopamine release in rat striatum. Studies indicate that this effect is due to an increased dopamine exocytotic release and independent of the dopamine transporter. These findings have implications for understanding the neurological impact of flutriafol exposure (Santana et al., 2009).

Role of Glutamatergic Receptors : The involvement of ionotropic glutamatergic receptors and nitric oxide in flutriafol-induced dopamine release has been explored. This fungicide appears to act through an overstimulation of NMDA receptors, potentially leading to nitric oxide production and influencing dopamine release (Faro et al., 2012).

Metabolism and Dissipation in Agriculture : A study on the metabolism and dissipation kinetics of flutriafol in vegetables like courgette and tomato reveals insights into its behavior under laboratory and greenhouse conditions. This research is crucial for understanding the environmental and health implications of flutriafol use in agriculture (Hergueta-Castillo et al., 2023).

Mineralization Mechanism : The ·OH-mediated mineralization mechanism of flutriafol has been investigated, providing a comprehensive understanding of its degradation pathways and interactions with environmental contaminants (Liu et al., 2017).

Effect on Soil Microflora : Research has shown that flutriafol can affect cellulose decomposition by soil microflora, highlighting its potential impact on soil health and ecosystem balance (Munier-Lamy & Borde, 2000).

Gender-Related Differences in Degradation : A study has revealed gender-related differences in the stereoselective degradation of flutriafol in rabbits, indicating the importance of considering biological variability in its pharmacokinetics (Shen et al., 2011).

Eigenschaften

CAS-Nummer |

586965-70-0 |

|---|---|

Produktname |

(+)-Flutriafol |

Molekularformel |

C16H13F2N3O |

Molekulargewicht |

301.29 g/mol |

IUPAC-Name |

(1S)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2/t16-/m0/s1 |

InChI-Schlüssel |

JWUCHKBSVLQQCO-INIZCTEOSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |

SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

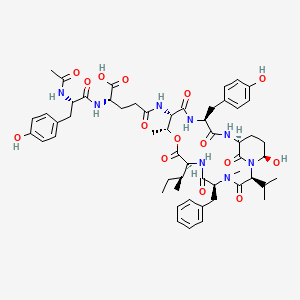

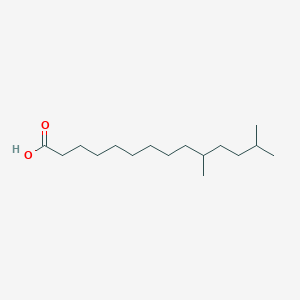

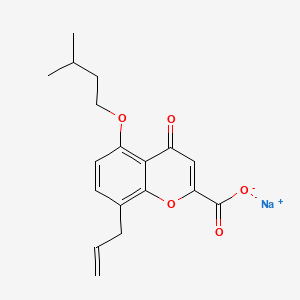

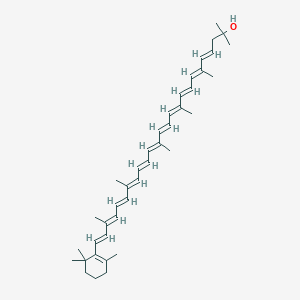

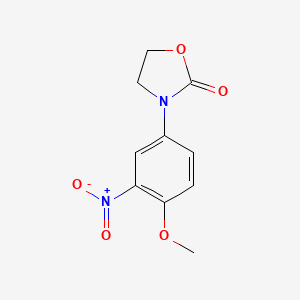

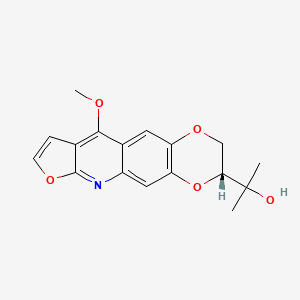

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)

![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)